Cas no 1011397-91-3 (1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid)

1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a specialized heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a cyclopentylamide side chain and a carboxylic acid functional group. Its molecular structure combines a rigid aromatic system with flexible substituents, offering potential for diverse reactivity and binding interactions. The presence of both amide and carboxylic acid moieties enhances its utility as an intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The 3,6-dimethyl substitution may improve metabolic stability and selectivity. This compound is suitable for research applications in drug discovery, where its unique scaffold can be leveraged for the development of novel bioactive molecules.
1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid structure
1011397-91-3 structure
Product Name:1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid
CAS No:1011397-91-3
MF:C16H20N4O3
MW:316.355003356934
MDL:MFCD09473468
CID:3158856
PubChem ID:25247582
Update Time:2025-05-25

1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid
    • 1-[2-(Cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
    • 1-[(cyclopentylcarbamoyl)methyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
    • EN300-651322
    • 1011397-91-3
    • 1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
    • 1-[(CYCLOPENTYLCARBAMOYL)METHYL]-3,6-DIMETHYLPYRAZOLO[3,4-B]PYRIDINE-4-CARBOXYLIC ACID
    • 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylic acid
    • AKOS005167645
    • MFCD09473468
    • 1-(2-(Cyclopentylamino)-2-oxoethyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid
    • STK351826
    • MDL: MFCD09473468
    • Inchi: 1S/C16H20N4O3/c1-9-7-12(16(22)23)14-10(2)19-20(15(14)17-9)8-13(21)18-11-5-3-4-6-11/h7,11H,3-6,8H2,1-2H3,(H,18,21)(H,22,23)
    • InChI Key: DVMSLNCYKAXLGJ-UHFFFAOYSA-N
    • SMILES: O=C(CN1C2C(=C(C(=O)O)C=C(C)N=2)C(C)=N1)NC1CCCC1

Computed Properties

  • Exact Mass: 316.15354051Da
  • Monoisotopic Mass: 316.15354051Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 5
  • Complexity: 466
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 97.1Ų

1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid Pricemore >>

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Additional information on 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine -4-carboxylic acid

Comprehensive Overview of 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-91-3)

1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (CAS No. 1011397-91-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the pyrazolo[3,4-b]pyridine family, a class of heterocyclic compounds known for their diverse biological activities. The presence of both cyclopentylamino and carboxylic acid functional groups in its structure makes it a promising candidate for drug development, particularly in targeting enzyme inhibition and receptor modulation.

In recent years, the scientific community has shown increasing interest in pyrazolo[3,4-b]pyridine derivatives, driven by their potential in treating various medical conditions. Researchers are particularly focused on optimizing the pharmacokinetic properties of such compounds to enhance their bioavailability and efficacy. The 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid stands out due to its balanced lipophilicity and hydrogen-bonding capacity, which are critical for drug absorption and target engagement. These attributes align with current trends in precision medicine and personalized therapeutics, where molecular specificity is paramount.

The synthesis of CAS No. 1011397-91-3 involves multi-step organic reactions, including condensation, cyclization, and functional group transformations. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure purity and structural integrity. Given the growing demand for high-purity intermediates in drug discovery, this compound has become a valuable asset for medicinal chemists. Its compatibility with combinatorial chemistry approaches further enhances its utility in generating diverse analog libraries for screening.

From a therapeutic perspective, 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been explored for its potential role in modulating kinase pathways, which are implicated in numerous diseases, including cancer and inflammatory disorders. The compound's ability to interact with ATP-binding sites of kinases makes it a subject of interest in structure-activity relationship (SAR) studies. Additionally, its carboxylic acid moiety offers opportunities for further derivatization, enabling the development of prodrugs or conjugates with improved delivery profiles.

In the context of green chemistry and sustainable practices, efforts are underway to optimize the synthesis of CAS No. 1011397-91-3 using eco-friendly solvents and catalysts. This aligns with the broader industry shift toward environmentally benign processes, which minimize waste and reduce reliance on hazardous reagents. Such innovations not only enhance the compound's appeal but also address regulatory and safety concerns in large-scale production.

The growing popularity of computational drug design has further elevated the significance of 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. Molecular docking and quantitative structure-activity relationship (QSAR) models are being leveraged to predict its interactions with biological targets, accelerating the identification of lead compounds. This integration of in silico and experimental approaches exemplifies the modern paradigm of drug discovery, where efficiency and accuracy are prioritized.

As the pharmaceutical industry continues to explore novel small-molecule therapeutics, compounds like CAS No. 1011397-91-3 are poised to play a pivotal role. Their versatility and adaptability make them indispensable tools for addressing unmet medical needs. Whether in academia or industrial R&D, the demand for high-quality pyrazolo[3,4-b]pyridine derivatives is expected to rise, driven by their proven potential and the relentless pursuit of innovation in healthcare.

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